molecular formula C9H7BrFNO B13981202 (5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone

(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone

Cat. No.: B13981202
M. Wt: 244.06 g/mol
InChI Key: NIRNJQPFDPIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone is a chemical compound with the molecular formula C9H7BrFNO It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position on the pyridine ring, and a cyclopropylmethanone group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone typically involves the following steps:

    Fluorination: The fluorine atom at the 3rd position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethanone Introduction: The cyclopropylmethanone group can be introduced through a Friedel-Crafts acylation reaction using cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the cyclopropylmethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of cyclopropylmethanol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-pyridinyl)cyclopropylmethanone
  • (3-Fluoro-2-pyridinyl)cyclopropylmethanone
  • (5-Bromo-3-chloro-2-pyridinyl)cyclopropylmethanone

Uniqueness

(5-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents with the cyclopropylmethanone group provides a distinct chemical profile that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H7BrFNO/c10-6-3-7(11)8(12-4-6)9(13)5-1-2-5/h3-5H,1-2H2

InChI Key

NIRNJQPFDPIOHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.